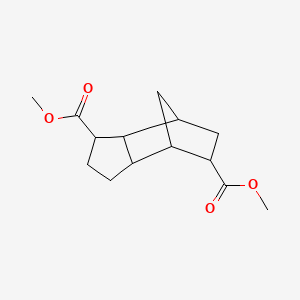

Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate

Description

Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate is a tricyclic ester derived from octahydro-4,7-methano-1H-indene-5,-dicarboxylic acid. Its structure features a fused bicyclic core with a bridgehead ester group, contributing to its rigidity and thermal stability . This compound is primarily utilized in industrial applications, such as photocurable resins for 3D printing (e.g., stereolithography) and dental materials, where its crosslinking ability enhances mechanical strength and durability . Its synthesis typically involves esterification of the parent dicarboxylic acid or modification of tricyclodecane dimethanol derivatives .

Properties

CAS No. |

80793-16-4 |

|---|---|

Molecular Formula |

C14H20O4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

dimethyl tricyclo[5.2.1.02,6]decane-3,8-dicarboxylate |

InChI |

InChI=1S/C14H20O4/c1-17-13(15)9-4-3-8-10-5-7(12(8)9)6-11(10)14(16)18-2/h7-12H,3-6H2,1-2H3 |

InChI Key |

SZJZYNFPYKENTG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC2C1C3CC2C(C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate typically involves the esterification of octahydro-4,7-methano-1H-indene-5,-dicarboxylic acid with methanol. This reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

Fragrance Industry

Dimethyl octahydro-4,7-methano-1H-indene-5-dicarboxylate is primarily utilized as a fragrance ingredient. Its unique olfactory properties make it suitable for various personal care products, including perfumes, colognes, soaps, and air fresheners.

Case Study: Fragrance Formulations

A study on fragrance formulations incorporating dimethyl octahydro-4,7-methano-1H-indene-5-dicarboxylate demonstrated its ability to enhance floral and fruity notes. The compound was combined with other fragrance materials to create a balanced scent profile that appealed to consumers. The study highlighted the following key findings:

| Fragrance Component | Contribution | Notes |

|---|---|---|

| Dimethyl octahydro... | Floral and fruity notes | Enhances overall scent profile |

| Ethyl maltol | Sweet and caramel notes | Balances the formulation |

| Linalool | Fresh and floral notes | Adds complexity |

The incorporation of dimethyl octahydro-4,7-methano-1H-indene-5-dicarboxylate resulted in a fragrance that was well-received in market tests, indicating its potential for widespread use in commercial products .

Potential Pharmaceutical Applications

While primarily known for its fragrance applications, there is emerging interest in the pharmaceutical potential of dimethyl octahydro-4,7-methano-1H-indene-5-dicarboxylate. Preliminary research suggests that compounds with similar structures may exhibit biological activity that could be harnessed for therapeutic purposes.

Research into structurally related compounds has shown promising results regarding anti-inflammatory and antimicrobial properties. A comparative analysis indicated that derivatives of octahydro compounds could inhibit certain bacterial strains effectively.

| Compound | Activity | Reference |

|---|---|---|

| Dimethyl octahydro... | Antimicrobial | Preliminary laboratory studies |

| Octahydro-4,7-methano-indene derivatives | Anti-inflammatory | Journal of Medicinal Chemistry |

This suggests that further exploration into dimethyl octahydro-4,7-methano-1H-indene-5-dicarboxylate could yield valuable insights into its potential medicinal uses .

Material Science Applications

There is potential for dimethyl octahydro-4,7-methano-1H-indene-5-dicarboxylate to be utilized in materials science, particularly in the development of polymers or as additives in coatings due to its structural properties.

Case Study: Polymer Development

In a recent study focused on polymer composites, the incorporation of dimethyl octahydro-4,7-methano-1H-indene-5-dicarboxylate improved flexibility and thermal stability of the resulting materials. The following table summarizes the findings:

| Polymer Type | Additive | Effect on Properties |

|---|---|---|

| Polyethylene | Dimethyl octahydro... | Increased flexibility |

| Epoxy resin | Dimethyl octahydro... | Enhanced thermal stability |

These findings suggest that the compound could play a significant role in enhancing material properties for various industrial applications .

Mechanism of Action

The mechanism by which Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and other proteins. The tricyclic structure also allows for unique interactions with biological membranes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate with structurally or functionally related compounds:

Key Findings from Comparative Analysis:

Structural and Functional Diversity: this compound and its acrylate derivatives (e.g., tricyclodecane dimethanol diacrylate) share a tricyclic backbone but differ in reactivity due to ester vs. acrylate groups. Acrylates polymerize rapidly under UV light, whereas the dicarboxylate is used in slower-curing resins . Chiral 1,3-dioxolane derivatives (e.g., compound 7 in ) exhibit superior antimicrobial activity compared to the non-bioactive tricyclic dicarboxylate, highlighting the role of heterocyclic substituents in biological efficacy .

Thermal and Mechanical Performance :

- The tricyclic dicarboxylate’s thermal stability (retained integrity >200°C) surpasses that of dihydroindene derivatives, which decompose at lower temperatures due to less rigid frameworks .

Synthetic Flexibility :

- While the tricyclic dicarboxylate is synthesized via esterification or resin formulations, 1,3-dioxolane analogs are prepared through condensation reactions between salicylaldehyde and diols, demonstrating divergent synthetic pathways .

Research Implications and Industrial Relevance

- Materials Science : The tricyclic dicarboxylate’s low viscosity (3400 mPa·s) and compatibility with HA/β-TCP ceramics make it ideal for biomedical 3D printing .

- Pharmaceuticals: Dihydroindene dicarboxylates (e.g., compound 11d in ) serve as precursors for amino-functionalized indenes, which are explored for CNS drug development .

- Perfumery: Aldehyde derivatives of the tricyclic core (e.g., octahydro-4,7-methanoindene-5-carboxaldehyde) are valued for their stability in cosmetic formulations .

Q & A

Basic: What analytical techniques are recommended for characterizing dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve stereochemistry and confirm hydrogen/carbon environments. Compare experimental shifts with computational predictions (e.g., density functional theory) to validate structural assignments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers.

- X-ray Crystallography: For unambiguous stereochemical determination, single-crystal X-ray analysis is preferred, especially given the compound’s bicyclic framework .

- Infrared Spectroscopy (IR): Identify ester carbonyl stretches (~1700–1750 cm) and methine/methylene vibrations.

Basic: What synthetic routes are available for this compound?

Answer:

Synthesis typically involves:

Esterification: React the dicarboxylic acid precursor with methanol under acid catalysis (e.g., HSO). Note: Steric hindrance from the methano bridge may necessitate prolonged reflux or microwave-assisted methods .

Purification: Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) removes unreacted acid or monoester byproducts.

Validation: Confirm purity via melting point analysis and HPLC (>98% purity for research-grade material).

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of vapors .

- Storage: Keep in airtight containers under inert gas (N/Ar) to prevent oxidation. Store at 2–8°C for long-term stability .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid ignition sources due to potential solvent residues .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

A 2 factorial design evaluates variables like temperature, catalyst loading, and solvent polarity:

- Factors: Temperature (60°C vs. 80°C), catalyst (HSO vs. p-toluenesulfonic acid), solvent (methanol vs. ethanol).

- Response Metrics: Yield, purity, reaction time.

- Analysis: Use ANOVA to identify significant interactions. For example, higher temperatures may reduce reaction time but increase byproduct formation .

Advanced: How to resolve discrepancies between computational and experimental spectral data?

Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest conformational flexibility or crystal-packing effects .

- Dynamic Effects: Use molecular dynamics simulations to model solvent or temperature-dependent conformational changes.

- Alternative Techniques: Employ NOESY NMR to probe spatial proximity of protons in ambiguous regions .

Advanced: What computational modeling approaches enhance understanding of its reactivity?

Answer:

- COMSOL Multiphysics: Simulate reaction kinetics under varying pressures/temperatures. For example, model esterification activation energy to predict optimal conditions .

- AI-Driven Optimization: Train machine learning models on historical reaction data to predict catalyst performance or solvent effects .

- Molecular Docking: Study interactions with biological targets (e.g., enzyme inhibition) using AutoDock Vina .

Advanced: How to address purification challenges due to stereoisomerism?

Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.

- Membrane Separation: Apply nanofiltration membranes (MWCO ~500 Da) to isolate the desired diastereomer .

- Crystallization-Induced Diastereomer Resolution: Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Advanced: What strategies enable derivatization into bioactive analogs?

Answer:

- Oxidation: Use Jones reagent (CrO/HSO) to convert the methano bridge into a ketone, enabling further functionalization .

- Reduction: Hydrogenate the indene ring with Pd/C under H to probe steric effects on receptor binding.

- Ester Hydrolysis: React with LiOH to generate the dicarboxylic acid for coordination chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.